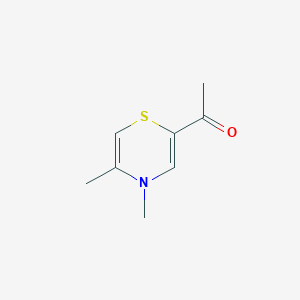![molecular formula C11H24NO2+ B14208427 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 804437-86-3](/img/structure/B14208427.png)
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is an organic compound that contains an aminium group, which is a positively charged nitrogen atom bonded to three methyl groups and an ethylbutanoyl group
Preparation Methods
The synthesis of 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of 2-ethylbutanoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutanoyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium can be compared with similar compounds, such as:
2-[(2-Methylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-[(2-Propylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium: This compound has a propyl group instead of an ethyl group. The uniqueness of this compound lies in its specific ethylbutanoyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
804437-86-3 |
|---|---|
Molecular Formula |
C11H24NO2+ |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
2-(2-ethylbutanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h10H,6-9H2,1-5H3/q+1 |
InChI Key |
FHYALMJJQXITAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


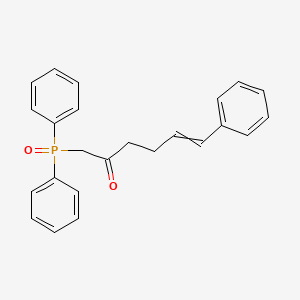
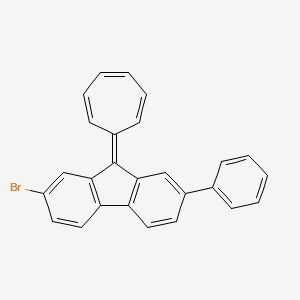
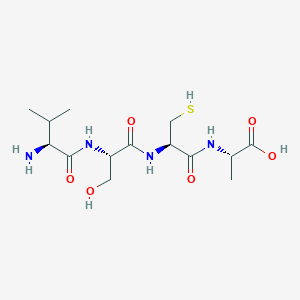
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
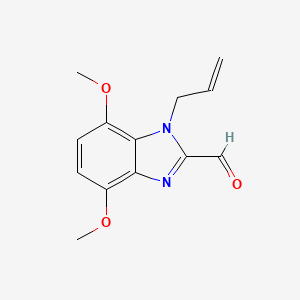
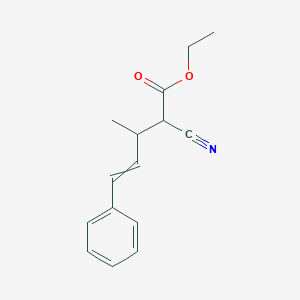
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
